molecular formula C16H16N2O6 B5550806 N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5550806
M. Wt: 332.31 g/mol
InChI Key: GXWKCKJQWFEDDL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy and nitro groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-methoxybenzamide followed by coupling with 2,4-dimethoxyaniline. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amide bond formation .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide stands out due to the presence of both methoxy and nitro groups, which confer unique electronic properties and reactivity. This combination makes it particularly useful in applications requiring specific electronic interactions and stability under various conditions .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzamide backbone with methoxy groups at the 2 and 4 positions and a nitro group at the 3 position. This configuration is crucial for its biological activity, influencing both its chemical reactivity and interaction with biological targets.

Structural Feature Description
Benzamide Backbone Provides a stable framework for biological activity.
Methoxy Groups Enhance lipophilicity and influence binding affinity.
Nitro Group Potentially participates in redox reactions, affecting oxidative stress responses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can engage in redox reactions, while the methoxy groups modulate electronic properties, enhancing binding interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

Pharmacological Properties

Research has shown that derivatives of this compound exhibit various pharmacological activities:

  • Antitumor Activity : Some studies suggest that this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro, indicating its use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the compound's efficacy in different biological systems:

  • In Vitro Studies : In cultured cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell growth at low concentrations.
  • Animal Models : In vivo studies have reported reduced tumor sizes in xenograft models treated with the compound, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamideSimilar dimethoxy substitution; different positionEnhanced anti-inflammatory properties
4-methoxy-3-nitrobenzamideLacks methoxy groups at 2 and 5 positionsReduced binding affinity to target enzymes
N-(2-methylphenyl)-4-methoxy-3-nitrobenzamideMethyl instead of dimethoxyAltered pharmacokinetics and bioavailability

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-5-6-12(15(9-11)24-3)17-16(19)10-4-7-14(23-2)13(8-10)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWKCKJQWFEDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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